5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
CAS No.: 219773-98-5
Cat. No.: VC3193458
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219773-98-5 |
|---|---|
| Molecular Formula | C10H7F3N2O |
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)8(16)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
| Standard InChI Key | IMVVSELUSQRNEE-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one belongs to the dihydroquinazolinone class of compounds, which are characterized by a partially reduced quinazoline ring system. The compound possesses several distinctive structural features that contribute to its chemical and biological properties.
Structural Characteristics
The compound features a quinazolinone core structure with specific modifications that distinguish it from other dihydroquinazolinones. It contains a trifluoromethyl group at the 2-position, which significantly influences its physicochemical properties and biological interactions. The presence of a methyl group at the 5-position further contributes to its unique structural profile. The compound's heterocyclic nature, featuring nitrogen atoms within its ring system, allows for various interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties
The fundamental physical and chemical properties of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 219773-98-5 |
| Molecular Formula | C10H7F3N2O |
| Molecular Weight | 228.17 g/mol |
| Physical State | Solid at room temperature |
| Functional Groups | Trifluoromethyl, methyl, lactam |
The presence of the trifluoromethyl group imparts specific properties to the molecule, including increased lipophilicity and metabolic stability. The lactam functionality (the carbonyl group at the 4-position) offers opportunities for hydrogen bonding interactions with biological targets. The partially reduced nature of the quinazoline core differentiates this compound from fully aromatic quinazolines, potentially influencing its reactivity and biological interactions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one and related dihydroquinazolinone derivatives. These methodologies range from classical multi-step procedures to more recent, efficient one-pot synthetic routes.
Classical Synthetic Approaches
The traditional synthesis of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, beginning with the formation of the quinazolinone core structure. A common synthetic pathway includes the reaction of anthranilic acid with an appropriate trifluoromethylating agent, followed by cyclization and methylation steps. These classical approaches, while effective, often require extensive purification procedures and may result in moderate yields.
Modern One-Pot Methodologies
Recent advancements in synthetic chemistry have led to the development of more efficient one-pot methodologies for the synthesis of dihydroquinazolinones. One notable approach involves a domino three-component assembly reaction utilizing arenediazonium salts, nitriles, and bifunctional aniline derivatives . This protocol involves three C–N bond formations through the initial generation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by sequential nucleophilic addition and cyclization reactions with bifunctional anilines .
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis represents another modern approach for the preparation of dihydroquinazolinone derivatives. This method employs microwave irradiation and formic acid in a one-pot two-step synthesis starting from methyl 2-formylphenyl carbamate . Research has shown that the reaction outcome is influenced by the nucleophilicity of the amines used, with highly nucleophilic amines favoring the formation of ring-closed products . This approach offers advantages including reduced reaction times, improved yields, and environmentally friendly conditions.
Industrial Production Considerations
Chemical Reactivity
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can participate in various chemical transformations, allowing for the generation of structurally diverse derivatives with potentially enhanced biological activities.
Functional Group Transformations
Biological Activities
Research into the biological activities of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one and related dihydroquinazolinone derivatives has revealed promising potential in various therapeutic applications, particularly in the field of oncology.
Anticancer Properties
Compounds belonging to the dihydroquinazolinone class have demonstrated significant cytotoxic activity against various cancer cell lines . Several structurally related compounds have exhibited sub-μM potency growth inhibition values, indicating their potential as anticancer agents . The mechanism of action for these compounds is believed to involve the inhibition of key enzymes participating in cancer cell proliferation.
Cell Line Cytotoxicity Studies
Comprehensive studies on dihydroquinazolinone derivatives have evaluated their cytotoxic effects across a range of human cancer cell lines, including colon (HT29), breast (MCF-7), glioblastoma (U87 and SJ-G2), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA) . These evaluations typically employ MTT assays to determine growth inhibition values and establish structure-activity relationships.
Tubulin Interaction
Molecular modeling and experimental studies suggest that certain dihydroquinazolinone derivatives interact with tubulin, potentially affecting microtubule dynamics . Some compounds have been shown to inhibit tubulin polymerization, a mechanism shared with several established anticancer drugs . This interaction with tubulin may explain, at least in part, the observed cytotoxic effects on cancer cells.
Medicinal Chemistry Applications
The unique structural features of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one make it a compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.
Structure-Activity Relationships
The trifluoromethyl group at the 2-position of the compound enhances binding affinity to certain receptors or enzymes, contributing to its biological activity. The methyl substituent at the 5-position may influence the compound's interaction with specific biological targets, potentially affecting its potency and selectivity. Understanding these structure-activity relationships is crucial for the rational design of more effective derivatives.
Pharmacokinetic Considerations
The trifluoromethyl moiety in 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is known to improve metabolic stability by resisting enzymatic degradation. This feature potentially enhances the compound's bioavailability and half-life, important considerations in drug development. Additionally, the balance of hydrophilic and lipophilic elements within the molecule influences its absorption, distribution, metabolism, and excretion properties.
Analytical Characterization
The accurate characterization of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is essential for confirming its structure, purity, and properties, especially in research and development contexts.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the compound's structural features . The trifluoromethyl group typically appears as a characteristic signal in 19F NMR, offering an additional confirmation of the structure. Mass spectrometry is commonly employed to determine the molecular weight and fragmentation pattern of the compound, further supporting structural assignment.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are frequently used for the analysis and purification of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one and its synthetic intermediates . These techniques allow for the assessment of reaction progress, product purity, and the identification of potential impurities or side products.
X-ray Crystallography
X-ray crystallography provides definitive structural information about the compound in its solid state, including bond lengths, angles, and three-dimensional arrangement. This technique is particularly valuable for confirming the stereochemistry and conformation of the molecule, which may influence its biological activity.
Future Research Directions
The continued investigation of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one and related compounds presents numerous opportunities for advancing knowledge in medicinal chemistry and drug discovery.
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